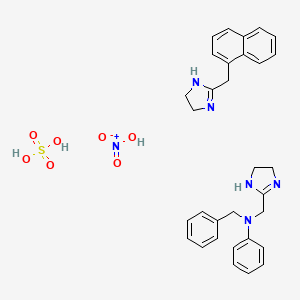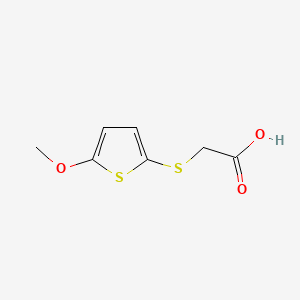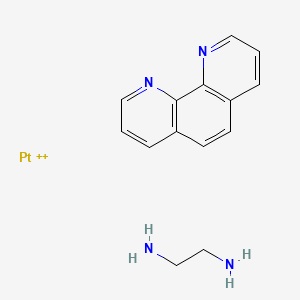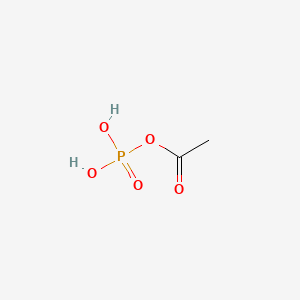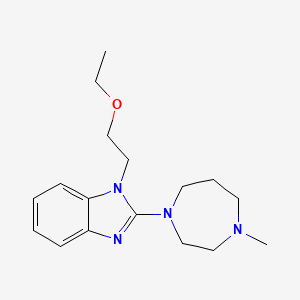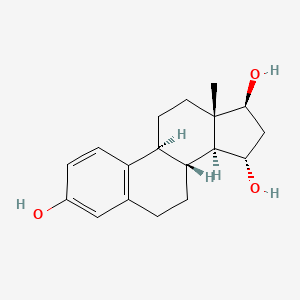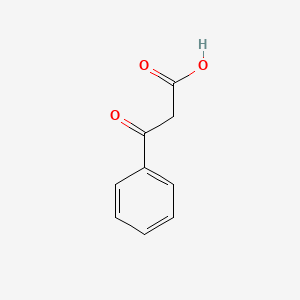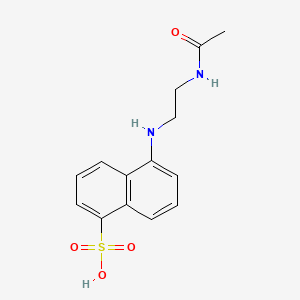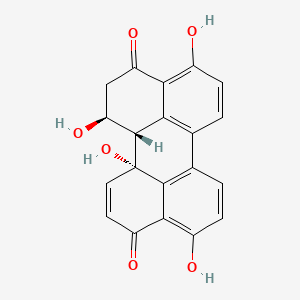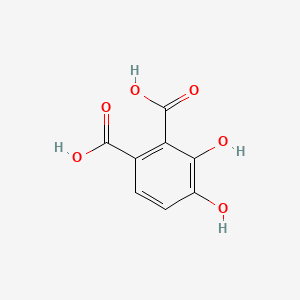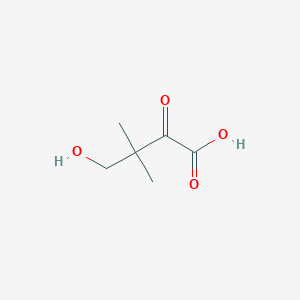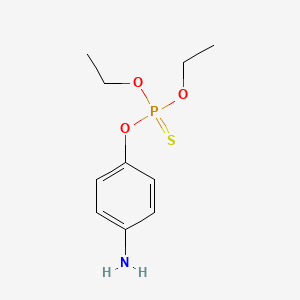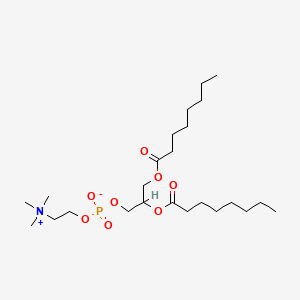
1,2-Octanoylphosphatidylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Octanoylphosphatidylcholine: is a type of phosphatidylcholine, which is a class of phospholipids that incorporate choline as a headgroup. Phosphatidylcholines are a major component of biological membranes and play a crucial role in cell membrane structure and function. This compound specifically has octanoyl (eight-carbon) fatty acid chains attached to the glycerol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Octanoylphosphatidylcholine can be synthesized through the esterification of glycerophosphocholine with octanoic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester bonds between the glycerol backbone and the fatty acid chains .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using phospholipase A2 to selectively hydrolyze and re-esterify phosphatidylcholine with octanoic acid. This method ensures high specificity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Octanoylphosphatidylcholine can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized, leading to the formation of peroxides and other oxidative products.
Substitution: The choline headgroup can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 and phospholipase C are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Peroxides and aldehydes.
Hydrolysis: Octanoic acid and glycerophosphocholine.
Substitution: Various substituted phosphatidylcholines depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Octanoylphosphatidylcholine has several applications in scientific research:
Mécanisme D'action
1,2-Octanoylphosphatidylcholine exerts its effects primarily through its role in cell membrane structure and function. It integrates into the lipid bilayer of cell membranes, affecting membrane fluidity, permeability, and the activity of membrane-bound proteins . It can also act as a substrate for enzymes such as phospholipases, leading to the production of bioactive lipid mediators that participate in cell signaling pathways .
Comparaison Avec Des Composés Similaires
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Similar in structure but with two octanoyl chains instead of one.
1-Lauroyl-2-acetylphosphatidylcholine: Contains a lauroyl (twelve-carbon) chain and an acetyl group.
1-Hexanoyl-2-octanoylphosphatidylcholine: Contains a hexanoyl (six-carbon) chain and an octanoyl chain.
Uniqueness: 1,2-Octanoylphosphatidylcholine is unique due to its specific fatty acid composition, which influences its physical properties and interactions with other molecules. Its shorter fatty acid chains result in different membrane dynamics and enzyme interactions compared to longer-chain phosphatidylcholines .
Propriétés
Numéro CAS |
41017-85-0 |
|---|---|
Formule moléculaire |
C24H48NO8P |
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
2,3-di(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3 |
Clé InChI |
YHIXRNNWDBPKPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
SMILES canonique |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
Key on ui other cas no. |
111466-75-2 |
Synonymes |
1,2-octanoyl-sn-glycero-3-phosphocholine 1,2-octanoylphosphatidylcholine DOCT-PC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


